molecular formula C17H27N3O3S B497231 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine CAS No. 927640-64-0

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

カタログ番号 B497231
CAS番号: 927640-64-0
分子量: 353.5g/mol
InChIキー: KOIFTIYXZVFJFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, also known as Pimavanserin, is a selective serotonin inverse agonist and antagonist that is used to treat hallucinations and delusions associated with Parkinson's disease psychosis. The chemical structure of Pimavanserin consists of a piperazine ring with a 4-methoxyphenyl and a 4-methylpiperidin-1-yl sulfonyl group attached to it.

作用機序

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine works by selectively blocking the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. By blocking this receptor, 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine reduces the activity of the serotonin system, which is believed to be overactive in patients with Parkinson's disease psychosis. This results in a reduction in hallucinations and delusions without worsening motor function.
Biochemical and physiological effects:
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been shown to have a favorable safety profile with few adverse effects. It is well-tolerated by patients and does not have any significant effects on cardiovascular, respiratory, or renal function. 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine does not interact with other medications commonly used to treat Parkinson's disease, which makes it a useful addition to the treatment regimen for patients with Parkinson's disease psychosis.

実験室実験の利点と制限

One advantage of using 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the role of this receptor in neuropsychiatric disorders and to test the efficacy of drugs that target this receptor. However, one limitation of using 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its high cost, which may limit its availability for some researchers.

将来の方向性

There are several future directions for research on 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. One area of interest is the potential use of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another area of interest is the development of new drugs that target the serotonin system and other neurotransmitter systems that are involved in the regulation of mood, cognition, and perception. Additionally, further research is needed to understand the long-term effects of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine on motor function and to identify any potential drug interactions with other medications commonly used to treat Parkinson's disease.

合成法

The synthesis of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 4-methylpiperidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by column chromatography. The yield of the synthesis is approximately 60%.

科学的研究の応用

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been extensively studied for its efficacy in treating hallucinations and delusions associated with Parkinson's disease psychosis. It has been shown to be effective in reducing the severity of these symptoms without worsening motor function in patients with Parkinson's disease. 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has also been studied for its potential use in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder.

特性

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-15-7-9-19(10-8-15)24(21,22)20-13-11-18(12-14-20)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIFTIYXZVFJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。